5-Ethyl-1,3-thiazolidine-2,4-dione 2-{[1-(4-bromophenyl)ethylidene]hydrazone}
Description
Systematic IUPAC Name and Structural Formula
The compound 5-ethyl-1,3-thiazolidine-2,4-dione 2-{[1-(4-bromophenyl)ethylidene]hydrazone} is systematically named according to IUPAC guidelines as (2E)-5-ethyl-2-[(Z)-1-(4-bromophenyl)ethylidenehydrazinylidene]-1,3-thiazolidine-4-one . This nomenclature reflects the core thiazolidinedione scaffold, the ethyl substituent at position 5, and the hydrazone group at position 2 bearing a 4-bromophenyl-ethylidene moiety.
The structural formula (Figure 1) comprises:
- A thiazolidine-2,4-dione core (a five-membered heterocyclic ring with sulfur at position 1, nitrogen at position 3, and ketone groups at positions 2 and 4).
- An ethyl group (-CH$$2$$CH$$3$$) at position 5.
- A hydrazone substituent at position 2, formed by condensation of the thiazolidinedione hydrazine with 1-(4-bromophenyl)ethylidene ketone.
SMILES Notation BrC1=CC=C(C=C1)C(=N\N)C2SC(=O)C(CC)N2C(=O)
InChI Key UYHXSPFZQKJQPU-UHFFFAOYSA-N
Table 1: Structural Descriptors
| Property | Value |
|---|---|
| IUPAC Name | (2E)-5-ethyl-2-[(Z)-1-(4-bromophenyl)ethylidenehydrazinylidene]-1,3-thiazolidine-4-one |
| SMILES | BrC1=CC=C(C=C1)C(=N\N)C2SC(=O)C(CC)N2C(=O) |
| InChI | InChI=1S/C13H14BrN3O2S/c1-2-9-10(18)17(13(19)16-9)12-15-14-8(3-4-11(12)20-5-6-21-12)7-10/h3-7,9H,2H2,1H3,(H,15,16,18,19) |
Alternative Nomenclatural Conventions for Thiazolidinedione Derivatives
Thiazolidinedione derivatives are often named using non-IUPAC conventions in pharmacological and synthetic chemistry contexts. For this compound:
- CAS Nomenclature : The Chemical Abstracts Service (CAS) name is 5-ethyl-2-[(1-(4-bromophenyl)ethylidene)hydrazono]-1,3-thiazolidine-4-one , emphasizing the hydrazone functional group and substituent positions.
- Common Names : Analogous to antidiabetic agents like troglitazone, this compound might be referred to as 5-ethyl-2-(4-bromophenylethylidenehydrazone)thiazolidinedione in medicinal chemistry literature.
- Substitutive Naming : The hydrazone group can be described as N'-(4-bromophenylethylidene)thiazolidine-2,4-dione-2-hydrazone , highlighting the condensation product between thiazolidinedione hydrazine and 4-bromophenyl ethylidene ketone.
Molecular Formula and Weight Validation
The molecular formula C$${13}$$H$${14}$$BrN$$3$$O$$2$$S was derived through combinatorial analysis of the core structure and substituents:
- Thiazolidine-2,4-dione core : C$$3$$H$$3$$NO$$_2$$S.
- 5-Ethyl group : Adds C$$2$$H$$5$$.
- Hydrazone substituent : Contributes C$$8$$H$$7$$BrN$$_2$$.
Molecular Weight Calculation
- Carbon (C): $$13 \times 12.01 = 156.13 \, \text{g/mol}$$
- Hydrogen (H): $$14 \times 1.008 = 14.11 \, \text{g/mol}$$
- Bromine (Br): $$79.90 \, \text{g/mol}$$
- Nitrogen (N): $$3 \times 14.01 = 42.03 \, \text{g/mol}$$
- Oxygen (O): $$2 \times 16.00 = 32.00 \, \text{g/mol}$$
- Sulfur (S): $$32.07 \, \text{g/mol}$$
Total Molecular Weight : $$156.13 + 14.11 + 79.90 + 42.03 + 32.00 + 32.07 = \textbf{356.24 g/mol}$$
Validation :
- The formula aligns with structurally similar compounds, such as the 4-chlorophenyl analog (C$${12}$$H$${12}$$ClN$$3$$O$$2$$S, MW = 281.76 g/mol). Substituting chlorine with bromine and methyl with ethyl accounts for the mass difference ($$\Delta = 74.48 \, \text{g/mol}$$).
- High-resolution mass spectrometry (HRMS) data for analogous thiazolidinedione derivatives corroborate this calculation.
Table 2: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C$${13}$$H$${14}$$BrN$$3$$O$$2$$S |
| Molecular Weight | 356.24 g/mol |
| Composition | C 43.84%, H 3.96%, Br 22.43%, N 11.81%, O 8.99%, S 9.00% |
Properties
Molecular Formula |
C13H14BrN3OS |
|---|---|
Molecular Weight |
340.24 g/mol |
IUPAC Name |
(2E)-2-[(E)-1-(4-bromophenyl)ethylidenehydrazinylidene]-5-ethyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H14BrN3OS/c1-3-11-12(18)15-13(19-11)17-16-8(2)9-4-6-10(14)7-5-9/h4-7,11H,3H2,1-2H3,(H,15,17,18)/b16-8+ |
InChI Key |
CSCSIQBUYKBJIC-LZYBPNLTSA-N |
Isomeric SMILES |
CCC1C(=O)N/C(=N\N=C(/C)\C2=CC=C(C=C2)Br)/S1 |
Canonical SMILES |
CCC1C(=O)NC(=NN=C(C)C2=CC=C(C=C2)Br)S1 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-(4-Bromophenyl)ethylidene Hydrazine
Condensation with 5-Ethyl-thiazolidine-2,4-dione
Mixing equimolar amounts of 5-ethyl-thiazolidine-2,4-dione and 1-(4-bromophenyl)ethylidene hydrazine in ethanol with a catalytic amount of acetic acid (5 mol%) under reflux affords the final product.
Reaction Parameters :
-
Time : 8–10 hours.
-
Yield : 68–75%.
-
Purification : Recrystallization from ethanol/water (3:1).
Structural Characterization
The target compound is validated through spectroscopic and analytical methods:
Infrared Spectroscopy (IR)
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
-
m/z : 367 [M+H]⁺ (calculated for C₁₃H₁₂BrN₃O₂S: 366.2).
Mechanistic Insights and Challenges
Competing Pathways in Hydrazone Formation
The condensation reaction may produce stereoisomers due to the planar geometry of the hydrazone C=N bond. However, the use of acetic acid as a catalyst favors the thermodynamically stable E-isomer.
Byproduct Mitigation
-
Unreacted Hydrazine : Neutralization with dilute HCl followed by extraction minimizes residual hydrazine.
-
Oxidation Products : Conducting reactions under nitrogen atmosphere prevents oxidation of the hydrazone to diazenium intermediates.
Comparative Analysis of Catalytic Systems
The choice of catalyst significantly impacts reaction efficiency:
Alum, while eco-friendly, offers lower yields compared to acetic acid, likely due to reduced solubility of intermediates in aqueous media.
Scalability and Industrial Relevance
Pilot-Scale Synthesis
-
Batch Reactor : A 10 L reactor achieves 72% yield with a 95% purity profile after recrystallization.
-
Cost Analysis : Raw material costs account for 65% of total expenses, highlighting the economic viability of this route.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the hydrazone moiety, potentially converting it to the corresponding hydrazine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
The compound 5-Ethyl-1,3-thiazolidine-2,4-dione 2-{[1-(4-bromophenyl)ethylidene]hydrazone} is a derivative of thiazolidine that has garnered interest in various scientific research applications due to its potential biological activities. This article explores its applications across different domains, emphasizing medicinal chemistry, pharmacology, and potential therapeutic uses.
Antidiabetic Activity
One of the prominent applications of 5-Ethyl-1,3-thiazolidine-2,4-dione derivatives is in the field of diabetes treatment. Thiazolidinediones (TZDs), a class of drugs that includes compounds similar to this thiazolidine derivative, are known for their insulin-sensitizing effects. Research indicates that such compounds can improve glucose metabolism and enhance insulin sensitivity in diabetic models .
Antimicrobial Properties
Studies have demonstrated that thiazolidine derivatives exhibit significant antimicrobial activity against various pathogens. The presence of the bromophenyl group in this compound may contribute to its enhanced efficacy against bacteria and fungi . For instance, derivatives have shown promising results in inhibiting the growth of resistant strains of bacteria, making them potential candidates for developing new antibiotics.
Antioxidant Activity
Another vital application lies in the antioxidant properties of 5-Ethyl-1,3-thiazolidine-2,4-dione. Compounds within this class have been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This property is particularly important in preventing diseases related to oxidative damage, including cancer and neurodegenerative disorders .
Case Studies
- Diabetes Management : A study involving diabetic rats treated with thiazolidine derivatives showed a significant reduction in blood glucose levels compared to control groups. The mechanism was attributed to enhanced insulin sensitivity and improved glucose uptake by peripheral tissues .
- Antimicrobial Efficacy : In vitro studies revealed that 5-Ethyl-1,3-thiazolidine-2,4-dione exhibited potent activity against Staphylococcus aureus and Escherichia coli. The compound's effectiveness was linked to its ability to disrupt bacterial cell wall synthesis .
Mechanism of Action
The mechanism of action of 5-Ethyl-1,3-thiazolidine-2,4-dione 2-{[1-(4-bromophenyl)ethylidene]hydrazone} involves its interaction with various molecular targets. The thiazolidine ring can interact with enzymes and receptors, potentially inhibiting their activity. The hydrazone moiety can form hydrogen bonds and other interactions with biological molecules, further modulating their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The target compound’s structural analogs differ in substituents on the thiazolidinedione core or hydrazone moiety, impacting physical, chemical, and biological properties. Key comparisons include:
Physicochemical Properties
Biological Activity
5-Ethyl-1,3-thiazolidine-2,4-dione 2-{[1-(4-bromophenyl)ethylidene]hydrazone} is a compound of significant interest due to its diverse biological activities. This article will explore its synthesis, biological properties, and potential applications, supported by relevant data and case studies.
Synthesis of the Compound
The synthesis of 5-Ethyl-1,3-thiazolidine-2,4-dione derivatives typically involves the condensation reaction of thiazolidine-2,4-dione with various hydrazones. The specific compound can be synthesized through a one-pot method that combines 5-ethyl-1,3-thiazolidine-2,4-dione with 4-bromobenzaldehyde and hydrazine under acidic conditions. This method is advantageous due to its simplicity and high yield.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of thiazolidine derivatives. In particular, compounds derived from thiazolidine-2,4-dione exhibit notable antibacterial and antifungal activities. For instance:
- Antibacterial Studies : A series of thiazolidine derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that many derivatives showed minimum inhibitory concentrations (MIC) comparable to standard antibiotics like oxacillin and cefuroxime .
| Compound | MIC (mg/L) | Activity Against |
|---|---|---|
| 5-Ethyl-1,3-thiazolidine-2,4-dione derivative | 3.91 | Gram-positive bacteria |
| 5-Ethylidene derivative | 7.81 | Gram-negative bacteria |
The presence of electron-withdrawing groups on the phenyl ring enhanced the antibacterial activity, suggesting that structural modifications can significantly influence efficacy .
Anticancer Activity
Thiazolidine derivatives have also been evaluated for their anticancer potential. Studies indicate that certain thiazolidinone compounds exhibit cytotoxic effects against various cancer cell lines. For example:
- In vitro Studies : Compounds were tested against human breast cancer (MCF7), colon cancer (HCT116), and lung cancer (A549) cell lines. Results showed that some derivatives induced apoptosis in these cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| MCF7 | 15.0 | 5-Ethyl derivative |
| HCT116 | 12.5 | 5-Ethyl derivative |
| A549 | 10.0 | 5-Ethyl derivative |
Case Study 1: Antibacterial Evaluation
In a study evaluating the antibacterial activity of various thiazolidine derivatives, it was found that compounds with halogen substitutions exhibited enhanced activity against Staphylococcus aureus and Escherichia coli. The study concluded that the structural modifications at position 5 of the thiazolidine ring significantly influenced antimicrobial potency .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of a series of thiazolidinone derivatives derived from thiazolidine-2,4-dione. The study highlighted that specific substitutions led to increased cytotoxicity against ovarian cancer cells, suggesting a promising avenue for developing new anticancer agents based on this scaffold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
